molecular formula C10H10ClFN2O2 B1599257 Ethyl chloro[(4-fluorophenyl)hydrazono]acetate CAS No. 37522-19-3

Ethyl chloro[(4-fluorophenyl)hydrazono]acetate

Cat. No.: B1599257
CAS No.: 37522-19-3
M. Wt: 244.65 g/mol
InChI Key: VVERUMZUZIFIQN-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-5-3-7(12)4-6-8/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVERUMZUZIFIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958608
Record name Ethyl chloro[2-(4-fluorophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37522-19-3
Record name Ethyl chloro[2-(4-fluorophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Hydrazonoacetate Intermediate

  • Reactants: 4-fluoroaniline and ethyl 2-chloroacetoacetate.
  • Conditions: The reaction is typically carried out in an organic solvent such as ethyl acetate or dichloromethane, often in the presence of sodium acetate or a mild base to facilitate the nucleophilic attack of the hydrazine nitrogen on the keto group.
  • Temperature: Maintained between 0°C to 30°C to control the reaction rate and avoid side reactions.
  • Duration: Stirring the reaction mixture for 2 to 16 hours ensures complete conversion.

Chlorination Step

  • Reagent: Phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) is used to introduce the chloro substituent.
  • Procedure: The hydrazonoacetate intermediate is dissolved in dichloromethane and slowly added to a cooled mixture of the chlorinating agent in dichloromethane at 25-40°C.
  • Reaction Time: The mixture is stirred for 4 hours at 35-40°C.
  • Workup: After completion, the reaction mixture is cooled, quenched with chilled water, and the organic layer is separated and washed sequentially with water, sodium carbonate solution, and sodium chloride solution to remove impurities.
  • Isolation: The solvent is evaporated to yield the this compound as a solid.

Reaction Scheme Summary

Step Reactants/Conditions Reaction Type Temperature (°C) Time (hours) Notes
1 4-fluoroaniline + ethyl 2-chloroacetoacetate + sodium acetate in ethyl acetate/water Hydrazone formation 25-30 2-16 Stirring under mild conditions
2 Hydrazonoacetate + PCl5 in dichloromethane Chlorination 25-40 4 Controlled addition, followed by workup
3 Workup and purification Extraction/crystallization Ambient - Washing with aqueous solutions, drying

Research Findings and Optimization Notes

  • Yield and Purity: Based on analogous compounds, yields can range from 70% to over 80%, with high purity (HPLC > 98%) achievable through proper purification steps.
  • Temperature Control: Maintaining low temperatures during addition and reaction prevents decomposition and side reactions.
  • Solvent Choice: Dichloromethane and ethyl acetate are preferred solvents due to their ability to dissolve reactants and facilitate phase separation during workup.
  • Base Use: Sodium acetate acts as a buffering agent to maintain pH and improve reaction selectivity.
  • Safety: Chlorinating agents like phosphorus pentachloride require careful handling due to their reactivity and toxicity.

Comparative Analysis of Preparation Methods

Method Aspect Hydrazone Formation Step Chlorination Step Purification
Reagents 4-fluoroaniline, ethyl 2-chloroacetoacetate, sodium acetate Phosphorus pentachloride (PCl5) Water, sodium carbonate, sodium chloride washes
Solvent Ethyl acetate, water Dichloromethane Organic solvent evaporation
Temperature Range 0-30°C 25-40°C Ambient
Reaction Time 2-16 hours 4 hours -
Yield Moderate to high (70-80%) High conversion High purity (>98%)
Key Considerations pH control, temperature stability Controlled addition, quenching Efficient phase separation

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl chloro[(4-fluorophenyl)hydrazono]acetate can be synthesized through various methods, often involving the reaction of ethyl chloroacetate with hydrazones derived from 4-fluorobenzaldehyde. The general reaction can be represented as follows:

Ethyl chloroacetate+4 fluorobenzaldehyde hydrazoneEthyl chloro 4 fluorophenyl hydrazono acetate\text{Ethyl chloroacetate}+\text{4 fluorobenzaldehyde hydrazone}\rightarrow \text{Ethyl chloro 4 fluorophenyl hydrazono acetate}

This compound features a hydrazone functional group, which is known for its reactivity and ability to form various derivatives that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar hydrazone compounds have shown significant growth inhibition against various cancer cell lines, including those from the NCI 60 panel. Compounds with a similar structure exhibited IC50 values indicating potent activity against specific cancer types, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Hydrazone derivatives have been investigated for their antimicrobial properties. This compound and its analogs have demonstrated effectiveness against bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the hydrazone moiety can significantly impact biological activity. Variations in substituents on the phenyl ring or alterations in the ester group may enhance potency or selectivity against particular targets .

Synthesis and Testing of Derivatives

One notable study synthesized a series of hydrazone derivatives based on this compound and evaluated their anticancer activities across multiple cell lines. The results indicated that certain modifications led to enhanced inhibitory effects, with some compounds achieving over 90% inhibition in specific cancer types .

Evaluation in Preclinical Models

In preclinical models, compounds derived from this compound were tested for their efficacy in vivo. These studies revealed promising results regarding tumor reduction in animal models, paving the way for potential clinical trials .

Conclusion and Future Directions

This compound holds significant promise in medicinal chemistry due to its potential anticancer and antimicrobial properties. Ongoing research is essential to fully understand its mechanisms of action and optimize its structure for enhanced efficacy.

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
Related Hydrazone Derivative AAnticancer5
Related Hydrazone Derivative BAntimicrobial10

Mechanism of Action

The mechanism of action of ethyl chloro[(4-fluorophenyl)hydrazono]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity . The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

Ethyl chloro[(4-fluorophenyl)hydrazono]acetate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of both chloro and fluorine substituents on the phenyl ring may enhance its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with hydrazine derivatives. The general reaction conditions include:

  • Solvents : Ethanol or methanol
  • Temperature : Elevated temperatures are often required to facilitate the reaction
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of chloro and fluoro substituents may enhance the compound's binding affinity and specificity for these targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various hydrazono derivatives, including this compound. For instance, compounds similar to this hydrazono derivative have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against certain strains of Candida spp. .

Table 1: Antimicrobial Activity of Hydrazono Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition)
This compoundStaphylococcus aureusModerate
Escherechia coliLow
Candida albicansSignificant

Antitumor Activity

The antitumor potential of this compound has also been investigated. In vitro studies using cancer cell lines have demonstrated that certain derivatives exhibit cytotoxic effects. For example, compounds derived from similar structures have shown IC50 values indicating effective inhibition of cell viability in breast cancer cell lines .

Table 2: Antitumor Activity Against MCF-7 Cell Line

CompoundIC50 (µM)
This compound5.56
Other derivatives8.57 - 11.79

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of this compound revealed that it could inhibit specific enzymes involved in metabolic pathways. The compound's ability to bind covalently to enzyme active sites was confirmed through kinetic studies, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications to the phenyl ring influence biological activity. For instance, replacing chlorine with fluorine in similar compounds resulted in enhanced binding affinity for certain receptors, suggesting that further modifications could yield even more potent derivatives .

Q & A

Q. What are the optimal synthetic routes and conditions for Ethyl chloro[(4-fluorophenyl)hydrazono]acetate?

Methodological Answer: The compound is synthesized via diazotization of 4-fluoroaniline followed by coupling with ethyl chloroacetoacetate. Key steps include:

  • Diazotization: Dissolve 4-fluoroaniline in HCl, react with NaNO₂ at 0–5°C to form the diazonium salt.
  • Coupling: Add the diazonium salt to ethyl chloroacetoacetate in ethanol with sodium acetate buffer. Maintain pH ~4–5 and temperature <10°C during addition.
  • Isolation: Precipitate the product by chilling, filter, and recrystallize from ethanol (yields ~70–85% reported for analogous compounds) . Critical Parameters: Excess nitrite must be avoided to prevent side reactions. Sodium acetate neutralizes HCl, stabilizing the hydrazone intermediate.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

  • ¹H NMR: The hydrazone NH proton appears as a broad singlet at δ ~8.7 ppm. The ethyl ester group shows a triplet (CH₃) at δ ~1.4 ppm and a quartet (CH₂) at δ ~4.4 ppm. Aromatic protons from the 4-fluorophenyl group resonate as multiplets in δ 7.0–7.6 ppm .
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 283.04 (C₁₁H₁₂ClFN₂O₂⁺).
  • IR: Stretching vibrations for C=O (ester) at ~1730 cm⁻¹ and C=N (hydrazone) at ~1610 cm⁻¹ .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis (e.g., pyrazoles or thiazoles)?

Methodological Answer: The hydrazone moiety undergoes cyclocondensation with β-ketonitriles or α,β-unsaturated carbonyls to form heterocycles. For example:

  • Pyrazole Synthesis: React with 3-oxopropanenitrile derivatives in ethanol under reflux with NaOEt as a base. Monitor reaction progress via TLC (hexane/EtOAc). Purify via flash chromatography (yields ~7–25% for similar pyrazole derivatives) .
  • Thiazolidinone Derivatives: Couple with mercaptoacetic acid in THF under Dean-Stark conditions to form thiazolidinone rings .

Q. How to resolve contradictions in reaction yields or mechanistic pathways reported for hydrazone-based syntheses?

Methodological Answer: Conflicting data may arise from:

  • Substituent Effects: Electron-withdrawing groups (e.g., -F) on the phenyl ring slow coupling kinetics vs. electron-donating groups (e.g., -OCH₃) .
  • Solvent and Temperature: Polar aprotic solvents (DMF) may accelerate reactions but increase side products. Low temperatures (<10°C) favor hydrazone stability .
  • Analytical Validation: Use LC-MS to identify byproducts (e.g., diazo dimers) and optimize stoichiometry .

Q. What is the role of this compound in pharmaceutical intermediate synthesis?

Methodological Answer: The compound serves as a precursor for anticoagulants (e.g., Apixaban intermediates):

  • Pyrazole Core Formation: React with cyanoacetates to build the 1,5-diarylpyrazole scaffold. Monitor regioselectivity via NOE NMR to confirm substituent positions .
  • Impurity Profiling: Use HPLC (C18 column, acetonitrile/water gradient) to quantify residual hydrazone in APIs. Limit: <0.1% per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl chloro[(4-fluorophenyl)hydrazono]acetate
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Ethyl chloro[(4-fluorophenyl)hydrazono]acetate

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